3,4-ジメトキシピリジン

概要

説明

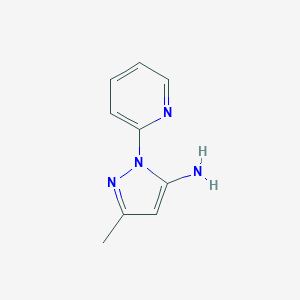

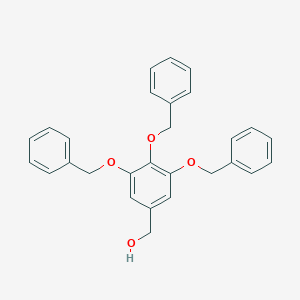

3,4-Dimethoxypyridine is a chemical compound that is part of the pyridine family, which is a class of compounds characterized by a six-membered ring structure with one nitrogen atom. Although the provided papers do not directly discuss 3,4-dimethoxypyridine, they do provide insights into various substituted pyridines and related compounds, which can help infer some aspects of 3,4-dimethoxypyridine's chemistry.

Synthesis Analysis

The synthesis of substituted pyridines can involve various strategies, including low-temperature conversions, Baeyer-Villiger reactions, and multistep sequences involving Friedel-Crafts strategies or Diels-Alder reactions . For example, the synthesis of 2,4-dimethyl-6-(methoxy)-3-pyridinol involved an alternate route via a Baeyer-Villiger reaction on a substituted benzaldehyde precursor . Similarly, the synthesis of 3-(dimethylboryl)pyridine was achieved through a method that resulted in a rigid cyclic tetramer stabilized by intermolecular boron-nitrogen coordination bonds . These methods could potentially be adapted for the synthesis of 3,4-dimethoxypyridine by selecting appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of substituted pyridines can be characterized by various spectroscopic techniques and X-ray crystallography . For instance, the molecular structure of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was determined using NMR, UV-Vis, FT-IR, and mass spectroscopy, complemented by quantum chemical calculations . Similarly, the molecular structure of unsymmetrical Schiff bases derived from 3,4-diaminopyridine was elucidated by single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 3,4-dimethoxypyridine.

Chemical Reactions Analysis

Substituted pyridines can participate in various chemical reactions, including scrambling reactions, which can be influenced by steric effects and the nature of substituents . The reactivity of pyridinols toward peroxyl radicals was examined in the context of their antioxidant properties . These studies suggest that 3,4-dimethoxypyridine could also exhibit interesting reactivity patterns, which could be explored in the context of its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyridines, such as basicity, stability to air oxidation, and reactivity towards radicals, can be influenced by the electron density in the ring . The photophysical and electrochemical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were studied using UV-Visible and fluorescence spectroscopy, as well as cyclic voltammetry . These properties are crucial for understanding the behavior of these compounds in various environments and could be relevant for 3,4-dimethoxypyridine as well.

科学的研究の応用

2-クロロ-3,4-ジメトキシピリジンの合成

3,4-ジメトキシピリジンは、2-クロロ-3,4-ジメトキシピリジンの調製に使用されます . このプロセスには、触媒として塩化ニッケル(II)六水和物とトリフェニルホスフィンを使用します .

2-クロロメチル-3,4-ジメトキシピリジンの合成

3,4-ジメトキシピリジンの別の誘導体は、2-クロロメチル-3,4-ジメトキシピリジンです . この化合物は、触媒を使用して合成されます .

作用機序

Target of Action

The primary target of 3,4-Dimethoxypyridine (DMP) is the autophagy process within cells . Autophagy is a catabolic process that mediates the degradation of cellular components and plays crucial roles in health and disease .

Mode of Action

DMP inhibits the process of autophagy .

Biochemical Pathways

The biochemical pathway primarily affected by DMP is the autophagy pathway . This pathway is responsible for the degradation of cellular components within specialized subcellular compartments known as autophagosomes . The inhibition of this pathway by DMP can have significant downstream effects, potentially impacting cellular homeostasis and survival .

Result of Action

The inhibition of autophagy by DMP can lead to the accumulation of cellular components that are normally degraded by this process . This could potentially impact various cellular functions and contribute to the pathogenesis of diseases. For instance, autophagy plays a crucial role in the degradation of protein aggregates, which cause several neurodegenerative diseases .

Safety and Hazards

特性

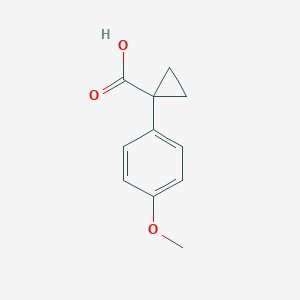

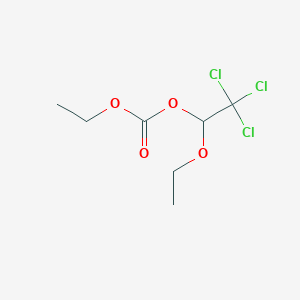

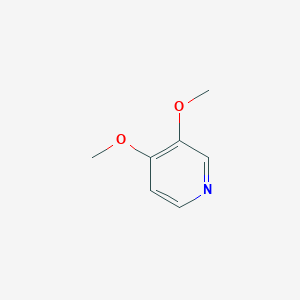

IUPAC Name |

3,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-3-4-8-5-7(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSPPRKJEQZZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356199 | |

| Record name | 3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109613-93-6 | |

| Record name | 3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you describe the typical synthesis route of pantoprazole sodium involving 3,4-dimethoxypyridine?

A1: The synthesis generally involves a multi-step process:

- Chlorination: 3,4-Dimethoxypyridine is converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [, , ]

- Condensation: This hydrochloride then reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole. [, , ]

- Oxidation and Salt Formation: The resulting product undergoes oxidation and subsequent salt formation with sodium hydroxide to yield pantoprazole sodium. [, , ]

Q2: Have there been attempts to improve the synthesis of pantoprazole sodium using 3,4-dimethoxypyridine?

A: Yes, researchers have explored different approaches to optimize the synthesis process. One study reported using phase transfer catalysis during the condensation reaction to improve the overall yield of pantoprazole sodium. [] Another study highlighted process improvements to enhance the yields of the condensation, oxidation, and salt-forming steps. []

Q3: Beyond pantoprazole, are there other applications of 3,4-dimethoxypyridine in synthesis?

A: Interestingly, 3,4-dimethoxypyridine played a crucial role in the first successful synthesis of caerulomycin C. [] Caerulomycin C is a naturally occurring antibiotic with a complex structure. The synthetic route involved utilizing 3,4-dimethoxypyridine as a starting point and employing several reactions like metalation, transmetalation, and aromatic cross-coupling. []

Q4: What analytical techniques are crucial in studying 3,4-dimethoxypyridine and its derivatives?

A: Various analytical techniques are essential for characterizing and quantifying 3,4-dimethoxypyridine-derived compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of synthesized molecules. [] Mass spectrometry (MS) is another valuable technique for identifying and characterizing the compounds. [, ] Chromatographic methods, especially high-performance liquid chromatography (HPLC), are vital for analyzing and quantifying these compounds, particularly during the synthesis process and quality control. []

Q5: Are there known impurities associated with pantoprazole sodium synthesis starting from 3,4-dimethoxypyridine?

A: Yes, research indicates that impurities like the pantoprazole sodium oxynitride can arise during the synthesis process. [] This specific impurity is generated during the oxidation step when hydrogen peroxide and copper hydroxyphosphate are used. [] The presence of such impurities necessitates careful control over reaction conditions and highlights the importance of robust analytical methods for quality control during drug manufacturing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。